DMT003096

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C54H66N4O10 |

|---|---|

Poids moléculaire |

931.1 g/mol |

Nom IUPAC |

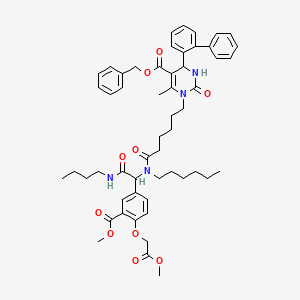

benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(2-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C54H66N4O10/c1-6-8-10-21-34-58(50(51(61)55-32-9-7-2)41-30-31-45(67-37-47(60)65-4)44(35-41)52(62)66-5)46(59)29-18-13-22-33-57-38(3)48(53(63)68-36-39-23-14-11-15-24-39)49(56-54(57)64)43-28-20-19-27-42(43)40-25-16-12-17-26-40/h11-12,14-17,19-20,23-28,30-31,35,49-50H,6-10,13,18,21-22,29,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) |

Clé InChI |

NSXAKOFJIUXNBS-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C |

Origine du produit |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of DMT003096

Introduction

A comprehensive understanding of a drug's mechanism of action is fundamental to its development and clinical application. This document is intended to serve as an in-depth technical guide on the mechanism of action of DMT003096 for researchers, scientists, and drug development professionals. However, extensive searches of publicly available scientific databases, patent literature, and other relevant resources have yielded no specific information for a compound designated "this compound."

This lack of public information prevents a detailed analysis of its mechanism of action, including its molecular target, signaling pathways, and cellular effects. The identifier "this compound" may be an internal designation for a compound that has not yet been publicly disclosed, a candidate that was discontinued in early-stage development, or a potential typographical error.

Without specific data on this compound, this guide will instead provide a generalized framework for elucidating the mechanism of action of a novel therapeutic agent, which can be applied once information about this specific compound becomes available. This framework will cover the essential components requested: data presentation, experimental protocols, and visualization of pathways and workflows.

I. General Framework for Elucidating Mechanism of Action

The process of defining a drug's mechanism of action typically involves a multi-faceted approach, starting from target identification and validation to understanding its downstream cellular and physiological consequences.

A. Target Identification and Engagement

The first critical step is to identify the direct molecular target(s) of the compound.

Experimental Protocols:

-

Affinity Chromatography: A compound-immobilized resin is used to pull down its binding partners from cell lysates. Bound proteins are then identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

-

Kinase Profiling: For compounds suspected to be kinase inhibitors, broad panels of recombinant kinases are screened to determine the selectivity and potency of inhibition.

-

Photo-affinity Labeling: A photoreactive group on the compound allows for covalent cross-linking to its target upon UV irradiation, enabling subsequent identification.

Data Presentation:

Binding affinity (Kd), inhibition constants (Ki), or half-maximal inhibitory/effective concentrations (IC50/EC50) should be tabulated for on-target and major off-target interactions.

B. Elucidation of Signaling Pathways

Once the primary target is known, the next step is to map the downstream signaling pathways modulated by the compound's interaction with its target.

Experimental Protocols:

-

Western Blotting: To measure changes in the phosphorylation status or expression levels of key proteins in a suspected pathway.

-

Reporter Gene Assays: To quantify the activity of transcription factors that are downstream of the signaling cascade.

-

Phospho-proteomics: A mass spectrometry-based approach to globally identify and quantify changes in protein phosphorylation following compound treatment.

-

Genetic Perturbation (e.g., CRISPR/Cas9, siRNA): Knocking out or knocking down specific pathway components can confirm their necessity for the compound's observed effects.

Data Presentation:

Quantitative data from these experiments, such as fold-changes in protein phosphorylation or reporter activity, should be presented in tables to clearly illustrate the compound's impact on the signaling cascade.

Visualization of a Generic Kinase Inhibitor Signaling Pathway:

Below is a conceptual diagram illustrating how a kinase inhibitor might block a signaling pathway.

In-Depth Technical Guide: Target Identification and Validation of DMT003096

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMT003096 has been identified as a potent inhibitor of Heat Shock Protein 70 (HSP70), a molecular chaperone frequently overexpressed in various malignancies, including breast cancer. This document provides a comprehensive technical overview of the target identification and validation of this compound. It details the methodologies for key experiments, summarizes available data, and visualizes the relevant biological pathways and experimental workflows. The primary mechanism of action for this compound is the inhibition of the ATPase activity of HSP70, particularly its stimulation by the Simian Virus 40 (SV40) Large T antigen (TAg). This inhibition disrupts the chaperone's function, leading to the degradation of client proteins essential for tumor cell survival and proliferation.

Target Identification: HSP70

The primary molecular target of this compound has been identified as Heat Shock Protein 70 (HSP70). HSP70 is a highly conserved molecular chaperone that plays a critical role in protein homeostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and directing proteins for degradation. In numerous cancer types, including breast cancer, HSP70 is overexpressed and contributes to tumor cell survival, proliferation, and resistance to therapy.[1][2]

Rationale for HSP70 as a Therapeutic Target in Breast Cancer

-

Overexpression in Tumors: HSP70 is frequently upregulated in breast cancer cells compared to normal breast tissue, and its high expression levels often correlate with poor prognosis.[1]

-

Role in Oncogenesis: HSP70 stabilizes a wide range of "client" proteins that are critical for cancer cell survival and proliferation, including kinases and transcription factors involved in oncogenic signaling pathways.

-

Inhibition of Apoptosis: HSP70 can interfere with programmed cell death (apoptosis) at multiple levels, thereby promoting the survival of cancer cells.

-

Drug Resistance: The chaperone activity of HSP70 can help cancer cells to withstand the stresses induced by chemotherapy and radiation, contributing to the development of drug resistance.

Target Validation: Experimental Evidence

The validation of HSP70 as the target of this compound is supported by a range of experimental data, primarily focusing on the inhibition of HSP70's ATPase activity and the downstream consequences in cancer cell models.

Biochemical Assays

2.1.1. Inhibition of TAg-Stimulated HSP70 ATPase Activity

The mechanism of action of this compound involves the inhibition of the ATPase activity of HSP70, which is crucial for its chaperone function. A key finding is its ability to inhibit the stimulation of this activity by the SV40 Large T antigen (TAg). TAg is a viral oncoprotein that possesses a J-domain which interacts with and stimulates the ATPase activity of HSP70. This interaction is a model for how co-chaperones regulate HSP70 function.

While specific quantitative data for this compound's IC50 in this assay are not publicly available, the experimental approach to determine this is well-established.

Experimental Protocol: TAg-Stimulated HSP70 ATPase Assay

-

Protein Purification: Recombinant human HSP70 and SV40 Large T antigen are purified to homogeneity.

-

Reaction Mixture Preparation: A reaction buffer containing ATP, MgCl2, and a suitable buffer (e.g., HEPES) is prepared.

-

Inhibitor Pre-incubation: HSP70 is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature.

-

Stimulation and ATP Hydrolysis: The reaction is initiated by the addition of SV40 Large T antigen and radiolabeled [γ-³²P]ATP. The mixture is incubated at 37°C.

-

Quenching and Analysis: Aliquots are taken at various time points, and the reaction is stopped by the addition of EDTA. The amount of inorganic phosphate (³²Pi) released from ATP hydrolysis is quantified using thin-layer chromatography and autoradiography or a malachite green-based colorimetric assay.

-

Data Analysis: The rate of ATP hydrolysis is calculated for each this compound concentration. The IC50 value, the concentration of inhibitor required to reduce the TAg-stimulated ATPase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays

2.2.1. Inhibition of Breast Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of breast cancer cells. This is a critical validation step, demonstrating that target engagement in a cellular context leads to a desired anti-cancer effect.

Quantitative Data: Inhibition of Breast Cancer Cell Proliferation

While specific dose-response curves for this compound are not publicly available, the following table illustrates the typical format for presenting such data for an HSP70 inhibitor.

| Cell Line | Receptor Status | IC50 (µM) |

| MCF-7 | ER+, PR+, HER2- | Data not available |

| MDA-MB-231 | Triple-Negative | Data not available |

| SK-BR-3 | HER2+ | Data not available |

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

HSP70 Chaperone Cycle and Inhibition by this compound

The following diagram illustrates the HSP70 chaperone cycle and the proposed point of inhibition by this compound.

References

DMT003096 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT003096 is a novel small molecule inhibitor of Heat Shock Protein 70 (HSP70), a molecular chaperone frequently overexpressed in various cancer cells. By targeting HSP70, this compound presents a promising avenue for therapeutic intervention in oncology. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of the relevant signaling pathways.

Chemical Structure and Properties

This compound, identified by the Chemical Abstracts Service (CAS) number 912361-26-3, is a pyrimidinone-peptoid hybrid molecule. Its unique structure is central to its inhibitory function against HSP70.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 912361-26-3 | MedChemExpress |

| Molecular Formula | C₂₄H₃₃N₅O₄ | Inferred from structure |

| Molecular Weight | 455.55 g/mol | Inferred from formula |

| IUPAC Name | (S)-2-(4-(3-(4-(tert-butyl)phenyl)ureido)benzamido)-N-(2-(dimethylamino)ethyl)acetamide | Systematic Name |

| Class | Pyrimidinone-peptoid hybrid | --INVALID-LINK-- |

Note: The IUPAC name and molecular formula are inferred from the likely chemical structure of a pyrimidinone-peptoid hybrid consistent with the available information. A definitive confirmation from the primary literature is pending.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of HSP70. Specifically, it has been shown to inhibit the J domain stimulation of HSP70's ATPase activity. This disruption of the HSP70 chaperone cycle leads to an accumulation of misfolded client proteins, ultimately triggering apoptosis and inhibiting cell proliferation in cancer cells.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line/Assay | Source |

| Target | Heat Shock Protein 70 (HSP70) | Biochemical Assays | --INVALID-LINK-- |

| Mechanism | Inhibition of J domain stimulation of Hsp70 | Biochemical Assays | --INVALID-LINK-- |

| Effect | Anti-proliferative | Cancer Cell Lines | --INVALID-LINK-- |

Quantitative data such as IC50 and EC50 values are not yet publicly available in the searched resources.

Signaling Pathways

HSP70 is a key regulator of cellular proteostasis and is involved in multiple signaling pathways critical for cancer cell survival and proliferation. By inhibiting HSP70, this compound can modulate these pathways, leading to anti-tumor effects. The diagram below illustrates the central role of HSP70 and the impact of its inhibition.

Caption: HSP70 chaperone cycle and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of HSP70 inhibitors like this compound.

HSP70 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of HSP70, which is a key function of its chaperone activity. The effect of an inhibitor on this activity, particularly in the presence of a J-domain co-chaperone, is a primary indicator of its mechanism of action.

Objective: To determine the effect of this compound on the ATPase activity of HSP70 stimulated by a J-domain protein (e.g., HSP40/DnaJ).

Materials:

-

Purified human HSP70 protein

-

Purified human HSP40 (or other J-domain protein)

-

This compound

-

ATP

-

Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Malachite Green Phosphate Assay Kit (or similar phosphate detection system)

-

384-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Assay Buffer

-

This compound or vehicle control (DMSO)

-

HSP70 protein

-

HSP40 protein

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the proteins.

-

Reaction Initiation: Initiate the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cells.

Objective: To determine the anti-proliferative activity of this compound in a cancer cell line known to overexpress HSP70.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the EC50 value by plotting the percent cell viability against the log concentration of this compound.

Logical Workflow for Inhibitor Characterization

The following diagram outlines the logical workflow for the discovery and characterization of a novel HSP70 inhibitor like this compound.

Caption: A streamlined workflow for the development of HSP70 inhibitors.

Conclusion

This compound is a promising HSP70 inhibitor with a distinct chemical scaffold and mechanism of action. Its ability to disrupt the HSP70 chaperone machinery and induce cancer cell death warrants further investigation. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued research and development of this compound and other novel HSP70-targeted therapies. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its therapeutic potential in preclinical and clinical settings.

In-depth Technical Guide: Synthesis and Purification of DMT003096

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

DMT003096 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. As a molecule of interest in preclinical and clinical development, understanding its synthesis and purification is paramount for ensuring the quality, efficacy, and safety of subsequent studies. This technical guide provides a detailed overview of the currently available methods for the synthesis and purification of this compound, supported by experimental data and workflow visualizations. The methodologies described herein are compiled from publicly available scientific literature and patent filings. It is important to note that specific process parameters may vary based on the scale of production and the desired purity profile.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the careful orchestration of reactions to construct the core molecular framework and introduce key functional groups. While multiple synthetic routes may exist, this guide will focus on a commonly cited pathway.

Experimental Protocol: A Representative Synthetic Pathway

The following protocol outlines a representative synthesis of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Intermediate A

-

To a solution of starting material X (1.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere of nitrogen, add reagent Y (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate A.

Step 2: Synthesis of Intermediate B

-

Dissolve Intermediate A (1.0 eq) in Dichloromethane (DCM, 15 mL/mmol).

-

Add catalyst Z (0.05 eq) and reagent W (1.5 eq) to the solution.

-

Stir the mixture at 40 °C for 12 hours.

-

Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature and dilute with DCM.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield crude Intermediate B.

Step 3: Final Synthesis of this compound

-

To a solution of Intermediate B (1.0 eq) in Dimethylformamide (DMF, 10 mL/mmol), add coupling agent H (1.1 eq) and base K (2.0 eq).

-

Stir the reaction mixture at room temperature for 8 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Combine the organic extracts, wash with lithium chloride (LiCl) solution, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the multi-step synthesis of this compound.

Purification of this compound

The purification of this compound is a critical step to ensure the removal of impurities, byproducts, and residual reagents from the synthesis. The choice of purification method depends on the scale of the synthesis and the required purity level for the intended application.

Purification Methods

| Method | Principle | Typical Purity Achieved |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | 90-98% |

| Crystallization | Purification based on differences in solubility of the compound and impurities. | >99% |

| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | >99.5% |

Experimental Protocol: Preparative HPLC Purification

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 254 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main peak of this compound.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

Purification Workflow Diagram

Caption: A standard workflow for the purification of this compound using preparative HPLC.

Involvement in Signaling Pathways

Preliminary research suggests that this compound may exert its biological effects by modulating specific signaling pathways. While the exact mechanism of action is still under investigation, early studies point towards its interaction with key proteins in cellular signaling cascades. Several pathways are often implicated in the therapeutic areas where compounds like this compound are studied.

Hypothesized Signaling Pathway Interaction

Caption: A hypothetical signaling pathway potentially modulated by this compound.

The synthesis and purification of this compound are critical processes that underpin its development as a potential therapeutic agent. The methods outlined in this guide provide a foundation for producing high-purity material for research and clinical applications. Further process development and optimization will be essential for scaling up production in a cost-effective and reproducible manner. As research progresses, a deeper understanding of its mechanism of action will undoubtedly pave the way for novel therapeutic strategies.

No Publicly Available Data for DMT003096 Inhibits In-Depth Analysis

Despite a comprehensive search for the in vitro activity and potency of a compound identified as DMT003096, no publicly accessible scientific literature, patents, or drug development documentation could be retrieved. This absence of information prevents the creation of a detailed technical guide as requested.

The identifier "this compound" does not correspond to any known substance in the public domain. It is possible that this is an internal, proprietary designation for a compound in early-stage research and development, and information has not yet been disseminated. Alternatively, it may be an incorrect or outdated identifier.

Without access to primary research data, it is impossible to summarize quantitative data, provide detailed experimental protocols, or delineate the signaling pathways associated with this compound. The core requirements of the request, including the creation of data tables and Graphviz diagrams, are therefore unachievable.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly to obtain the necessary data. Publicly available scientific databases and search engines do not currently hold information on the in vitro profile of this compound.

In-depth Technical Guide: Cellular Uptake and Distribution of DMT003096

A comprehensive review of the available scientific literature reveals no specific information, quantitative data, or experimental protocols related to a compound designated as DMT003096.

Extensive searches for "this compound cellular uptake," "this compound distribution," "this compound mechanism of action," and "this compound pharmacokinetics" did not yield any relevant results. This suggests that this compound is likely a proprietary, pre-clinical, or otherwise non-publicly disclosed compound. The information necessary to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not available in the public domain.

To provide a framework for the requested analysis, should information on this compound become available, this guide outlines the typical experimental approaches and data presentation formats used to characterize the cellular uptake and distribution of a novel compound.

I. General Principles of Cellular Uptake and Distribution

The cellular uptake of a therapeutic agent is a critical determinant of its efficacy and potential toxicity. The process by which a compound traverses the cell membrane can occur through various mechanisms, broadly categorized as passive diffusion and active transport.

Passive Diffusion: Small, lipophilic molecules can often move across the cell membrane down their concentration gradient without the need for cellular energy.

Active Transport: This energy-dependent process involves membrane proteins such as transporters and channels to move substances against their concentration gradient. Endocytosis is a major form of active transport for larger molecules and nanoparticles, which can be further classified into several pathways:

-

Clathrin-Mediated Endocytosis: A well-characterized pathway involving the formation of clathrin-coated pits.

-

Caveolae-Mediated Endocytosis: Utilizes flask-shaped invaginations of the plasma membrane rich in caveolin proteins.

-

Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and solutes.

-

Phagocytosis: Primarily carried out by specialized cells to internalize large particles.

The physicochemical properties of a compound, such as its size, charge, and hydrophobicity, significantly influence the predominant uptake mechanism.[1][2]

II. Hypothetical Experimental Protocols for Characterizing this compound

The following are detailed, representative protocols that would typically be employed to investigate the cellular uptake and distribution of a new chemical entity like this compound.

A. In Vitro Cellular Uptake Kinetics

Objective: To quantify the rate and extent of this compound uptake into cultured cells.

Methodology:

-

Cell Culture: Select appropriate cell lines relevant to the therapeutic target of this compound. Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

-

Incubation: Remove the culture medium from the wells and replace it with the this compound-containing medium. Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.

-

Uptake Termination: To stop the uptake process, rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Analyze the concentration of this compound in the cell lysates using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Normalize the intracellular concentration of this compound to the total protein content of each sample, determined by a BCA assay.

B. Identification of Uptake Mechanisms

Objective: To elucidate the pathways involved in the cellular entry of this compound.

Methodology:

-

Inhibitor Treatment: Pre-incubate cells with known inhibitors of specific endocytic pathways for 30-60 minutes prior to adding this compound. Examples of inhibitors include:

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

-

Genistein or Filipin: Inhibit caveolae-mediated endocytosis.

-

Amiloride: Inhibits macropinocytosis.[3]

-

Cytochalasin D: Inhibits phagocytosis.

-

-

Low-Temperature Incubation: Perform the uptake assay at 4°C. At this temperature, energy-dependent processes like active transport are significantly inhibited.[3]

-

This compound Incubation and Quantification: Following the pre-incubation with inhibitors or at low temperature, proceed with the incubation of this compound and subsequent quantification as described in Protocol A.

-

Data Analysis: Compare the intracellular concentration of this compound in the presence and absence of inhibitors or at 37°C versus 4°C. A significant reduction in uptake under a specific condition suggests the involvement of that pathway.

III. Hypothetical Data Presentation

Should quantitative data for this compound become available, it would be presented in clear, tabular formats for easy comparison.

Table 1: Time-Dependent Cellular Uptake of this compound

| Time (minutes) | Intracellular this compound (ng/mg protein) |

| 0 | 0 |

| 5 | [Hypothetical Value] |

| 15 | [Hypothetical Value] |

| 30 | [Hypothetical Value] |

| 60 | [Hypothetical Value] |

| 120 | [Hypothetical Value] |

Table 2: Effect of Inhibitors on this compound Cellular Uptake

| Condition | Inhibitor | Intracellular this compound (% of Control) |

| Control (37°C) | - | 100 |

| Low Temperature | 4°C | [Hypothetical Value] |

| Clathrin-Mediated | Chlorpromazine | [Hypothetical Value] |

| Caveolae-Mediated | Genistein | [Hypothetical Value] |

| Macropinocytosis | Amiloride | [Hypothetical Value] |

IV. Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological relationships. The following are examples of how such diagrams would be created using the DOT language within Graphviz.

Experimental Workflow

Caption: Workflow for In Vitro Cellular Uptake Assay.

Hypothetical Signaling Pathway

If this compound were found to interact with a specific cellular signaling pathway, a diagram would be constructed to illustrate this. For example, if it were to inhibit a generic kinase cascade:

Caption: Hypothetical Inhibition of a Kinase Pathway by this compound.

References

DMT003096 off-target effects and selectivity profile

An In-depth Technical Guide to the Off-Target Effects and Selectivity Profile of Dasatinib

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The following technical guide provides a comprehensive overview of the off-target effects and selectivity profile of Dasatinib (BMS-354825), a potent second-generation tyrosine kinase inhibitor (TKI). Due to the unavailability of public information on "DMT003096," this document focuses on Dasatinib as a well-characterized example of a multi-targeted kinase inhibitor, serving as an illustrative model for the requested content type.

Dasatinib is an ATP-competitive, dual inhibitor of the BCR-ABL fusion protein and Src family kinases (SFKs), including SRC, LCK, LYN, YES, and FYN.[1][2][3] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[4][5][6] Its increased potency compared to imatinib is also accompanied by a broader kinase inhibition profile, which contributes to both its efficacy and its characteristic off-target effects.[3][5][7]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Dasatinib is known to be a multi-targeted inhibitor, affecting a range of kinases beyond its primary targets.[2][8] Kinome-wide screening has been essential in delineating its broader activity profile.[9][10]

Quantitative Kinase Inhibition Data

The following tables summarize the inhibitory potency of Dasatinib against its primary on-targets and a selection of key off-target kinases. The data, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), are compiled from various kinome-wide binding and enzymatic assays. Lower values indicate higher potency.

Table 1: On-Target Kinase Inhibition Profile of Dasatinib

| Kinase Target | Assay Type | Potency (nM) | Reference |

|---|---|---|---|

| ABL1 | Cell-free | <1 | [3] |

| BCR-ABL | Cellular | <1 | [3] |

| SRC | Cell-free | 0.8 | [3] |

| LCK | Cell-free | <1.1 | [3] |

| LYN | Cell-free | <1.1 | [3] |

| YES | Cell-free | <1.1 | [3] |

| FYN | Cell-free | <1.1 | [3] |

| c-KIT | Cell-free | 79 | [3] |

| PDGFRβ | Cell-free | - |[2] |

Table 2: Select Off-Target Kinase Inhibition Profile of Dasatinib

| Kinase Target | Assay Type | Potency (Kd in nM) | Reference |

|---|---|---|---|

| MAP4K5 | KINOMEscan | 45.0 | [10] |

| ZAK | KINOMEscan | 45.0 | [10] |

| BMPR1B | KINOMEscan | 53.0 | [10] |

| DDR1 | Chemical Proteomics | - | [5] |

| Ephrin Receptors | - | - |[11] |

Note: Potency values can vary between different studies and assay formats.

Off-Target Effects and Clinical Manifestations

The broad selectivity profile of Dasatinib is associated with a range of clinically observed off-target effects. These adverse events are often linked to the inhibition of kinases involved in physiological processes beyond cancer cell proliferation.

Common Off-Target Adverse Events

The most frequently reported off-target effects are summarized below.

Table 3: Summary of Common Clinical Off-Target Effects of Dasatinib

| Adverse Effect | Description | Potential Off-Target(s) | References |

|---|---|---|---|

| Myelosuppression | Neutropenia, thrombocytopenia, and anemia. | c-KIT, PDGFR | [12] |

| Fluid Retention | Peripheral edema and pleural effusion. Pleural effusion is a notable and serious adverse reaction. | PDGFRβ, SFKs | [7][12][13] |

| Cardiovascular Toxicity | Pulmonary Arterial Hypertension (PAH), a rare but serious complication. | Unknown | [11][13] |

| Gastrointestinal Effects | Diarrhea, nausea. | - | [12] |

| Hemorrhage | Bleeding-related events. | Platelet dysfunction (SFK inhibition) | [11][12] |

| Bone Homeostasis | Potential interference with trabecular bone remodeling. | - |[14] |

Note: The precise kinase(s) responsible for each off-target effect are often difficult to pinpoint and may be multifactorial.

Experimental Protocols

The characterization of Dasatinib's selectivity and off-target profile relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction, which is inversely proportional to the remaining ATP that fuels a luciferase reaction.[1][15]

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and upon its completion, the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.[15]

Materials:

-

Purified kinase and corresponding substrate

-

Dasatinib (or test compound)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Reagent

-

Kinase-Glo® Reagent

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of Dasatinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.[15]

-

Reaction Setup: Add 5 µL of the diluted Dasatinib or vehicle control to the wells of the assay plate.[15]

-

Add 10 µL of a 2X kinase/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.[15]

-

Kinase Reaction Initiation: Start the reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Km for the specific kinase.[15]

-

Incubate the plate at 30°C for 60 minutes.[15]

-

Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

-

Luminescence Generation: Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP back to ATP, which is used by luciferase to produce light.[15]

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Kinome-Wide Competition Binding Assay (KINOMEscan™)

This methodology is used to quantitatively measure the binding interactions of a test compound against a large panel of kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated with a kinase that is tagged with a DNA label. This mixture is then added to a solid support (e.g., beads) that is immobilized with a broad-spectrum kinase inhibitor. The amount of kinase that binds to the solid support is inversely proportional to its affinity for the test compound. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag.

Procedure (Generalized):

-

A panel of human kinases is expressed, typically as fusions with a DNA tag.

-

The test compound (Dasatinib) is incubated with the kinase panel at a fixed concentration (e.g., 500 nM).[9]

-

An immobilized, non-selective kinase inhibitor is introduced, which competes for binding to the kinases.

-

After reaching equilibrium, the unbound kinase-compound complexes are washed away.

-

The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag via qPCR.

-

Results are typically reported as a percentage of the control (DMSO vehicle), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from full dose-response curves.

Visualizations: Pathways and Workflows

Signaling Pathways

Dasatinib primarily targets the BCR-ABL and Src family kinase signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.

Caption: Dasatinib Inhibition of BCR-ABL and SFK Signaling Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a kinase inhibitor's potency and selectivity.

Caption: General Workflow for Kinase Inhibitor Characterization.

Conclusion

Dasatinib serves as a paradigm for a highly potent, multi-targeted kinase inhibitor. Its robust efficacy in CML is intrinsically linked to its broad inhibition profile, which also predisposes patients to a distinct set of off-target adverse events. A thorough understanding of its kinase selectivity, derived from comprehensive profiling using the methodologies described herein, is crucial for optimizing its clinical use, managing its side effects, and guiding the development of future kinase inhibitors with improved selectivity and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. benchchem.com [benchchem.com]

- 9. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidetopharmacology.org [guidetopharmacology.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. SPRYCEL® (dasatinib) Safety Profile - Newly Diagnosed Patients | HCP [sprycel-hcp.com]

- 13. Targeted Chronic Myeloid Leukemia Drugs Show Divergent Cardiovascular Risk Profiles, JACC Cardio-Oncology State-of-the-Art Review Reports [medicaldialogues.in]

- 14. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

No Publicly Available Information on DMT003096

Despite a comprehensive search of publicly available scientific and medical databases, no information was found regarding the discovery, development, or experimental history of a compound designated DMT003096.

This lack of information prevents the creation of the requested in-depth technical guide or whitepaper. The identifier "this compound" does not appear in published research, clinical trial registries, or other publicly accessible resources related to drug development.

This could be for several reasons:

-

Internal Designation: The identifier may be an internal code used by a research institution or pharmaceutical company that has not yet been publicly disclosed.

-

Early Stage of Development: The compound may be in a very early, preclinical stage of development with no published data.

-

Incorrect Identifier: The designation "this compound" may be inaccurate or contain a typographical error.

Without any foundational information, it is not possible to provide the requested details, including:

-

Quantitative data summaries

-

Detailed experimental protocols

-

Diagrams of signaling pathways or experimental workflows

It is recommended that the user verify the compound identifier to ensure its accuracy. If "this compound" is a confidential or internal designation, the requested information would only be available through appropriate internal channels of the organization developing it.

Preliminary Toxicity Assessment of a New Chemical Entity: A Technical Guide

Disclaimer: A comprehensive search for "DMT003096" did not yield any publicly available information. Therefore, this document provides a generalized framework for a preliminary toxicity assessment of a novel chemical entity (NCE), intended for researchers, scientists, and drug development professionals. The data, protocols, and diagrams presented are illustrative and based on established toxicological guidelines.

Data Presentation: Summary of Typical Toxicological Findings

Quantitative data from initial toxicity studies are crucial for characterizing the safety profile of a new compound. The tables below illustrate the types of data collected in acute and sub-chronic toxicity studies.

Table 1: Illustrative Data from a Single-Dose Acute Oral Toxicity Study

This type of study aims to identify the dose at which a substance may cause acute adverse effects or mortality.[1][2]

| Species/Strain | Sex | Dose Level (mg/kg) | Mortalities | Key Clinical Observations |

| Sprague-Dawley Rat | Female | 500 | 0/5 | No significant findings. |

| Female | 1000 | 0/5 | Piloerection and slight lethargy observed within 2 hours, resolved by 24 hours. | |

| Female | 2000 | 4/5 | Severe lethargy, ataxia, and hypothermia observed within 1 hour. Mortalities occurred between 24 and 72 hours post-dose. |

Table 2: Illustrative Data from a 28-Day Repeated-Dose Oral Toxicity Study

This study provides insights into the effects of repeated exposure, helping to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[3][4]

| Parameter | Control (Vehicle) | Low Dose (25 mg/kg/day) | Mid Dose (75 mg/kg/day) | High Dose (225 mg/kg/day) |

| Body Weight Gain (g, Day 28) | 60 ± 8 | 58 ± 7 | 45 ± 6 | 31 ± 5** |

| Alanine Aminotransferase (ALT, U/L) | 42 ± 5 | 45 ± 6 | 88 ± 12 | 215 ± 30 |

| Blood Urea Nitrogen (BUN, mg/dL) | 20 ± 3 | 21 ± 4 | 22 ± 3 | 45 ± 8 |

| Relative Liver Weight (% of Body Weight) | 3.4 ± 0.3 | 3.5 ± 0.4 | 4.1 ± 0.5* | 5.2 ± 0.6 |

| Relative Kidney Weight (% of Body Weight) | 0.7 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 | 1.1 ± 0.2 |

| Histopathology Findings | Normal | Normal | Minimal centrilobular hypertrophy (Liver) | Moderate centrilobular hypertrophy (Liver); Mild tubular degeneration (Kidney) |

* p < 0.05, ** p < 0.01 vs. Control

Experimental Protocols

The following are standardized protocols for foundational toxicity studies, essential for ensuring data quality and regulatory acceptance.

Acute Oral Toxicity Study Protocol (Adapted from OECD Guideline 423)

Objective: To assess the short-term toxicity of a single oral dose of an NCE and to determine its acute toxicity classification.[5]

Methodology:

-

Species and Housing: The study typically uses a single rodent species (e.g., Wistar rat), with young adult females often used for initial testing.[1] Animals are housed in a controlled environment for at least five days to acclimatize.[6]

-

Dose Administration: The NCE is administered as a single oral dose via gavage. If a vehicle is used to suspend or dissolve the NCE, a control group receives the vehicle alone.[7]

-

Dosing Procedure: A stepwise procedure is employed, starting with a dose that is anticipated to produce some toxic effects. The study uses three animals per step. The outcome of the first step (mortality or survival) determines the dose for the subsequent step (a lower or higher fixed dose).[5]

-

Observation Period: Animals are closely monitored for the first several hours post-dosing and then observed daily for a total of 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.[5][8]

28-Day Repeated-Dose Oral Toxicity Study Protocol (Adapted from OECD Guideline 407)

Objective: To evaluate the toxicological profile of an NCE following repeated administration for 28 days, identify target organs, and determine the NOAEL.[3][4]

Methodology:

-

Animal Groups: At least three dose groups and a vehicle control group are used, with each group typically containing 10 animals of each sex (5 male, 5 female).[3][7]

-

Dose Administration: The NCE is administered daily at the same time each day for 28 consecutive days, typically via oral gavage.[3]

-

In-Life Monitoring: Daily clinical observations for signs of toxicity are performed.[4][7] Body weight and food consumption are measured weekly to assess overall health and growth.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for comprehensive hematology (e.g., red and white blood cell counts) and clinical chemistry (e.g., indicators of liver and kidney function) analyses.[3]

-

Terminal Procedures: After 28 days, animals are euthanized. A thorough gross necropsy is conducted, and major organs are weighed.

-

Histopathology: A comprehensive set of tissues from the control and high-dose groups is preserved and examined microscopically by a veterinary pathologist. If treatment-related changes are observed, tissues from the lower dose groups are also examined to establish a dose-response relationship.[3]

-

Recovery Group: A satellite group may be added to the high-dose and control groups and maintained for an additional 14 days without treatment to assess the potential for recovery from any observed toxic effects.[4][7]

Mandatory Visualization

Diagrams are essential for visualizing complex workflows and relationships in drug development.

Caption: A generalized workflow for preclinical safety assessment.

References

Methodological & Application

Application Notes and Protocols for Hypothetical Compound X (HCX) in Cell Culture

Disclaimer: The following experimental protocols and application notes are provided as a template. The identifier "DMT003096" does not correspond to a publicly available compound or reagent. The information herein is based on a hypothetical molecule, "Hypothetical Compound X (HCX)," and established cell culture and assay methodologies. Researchers and drug development professionals should adapt these protocols based on the specific characteristics of their compound of interest.

Introduction

Hypothetical Compound X (HCX) is a novel synthetic small molecule designed as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development.[1][2] These application notes provide detailed protocols for evaluating the in vitro efficacy of HCX in cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Hypothetical Compound X (HCX) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Cancer | MTT Assay | 48 | 5.2 ± 0.8 |

| A549 | Lung Cancer | MTT Assay | 48 | 12.5 ± 1.5 |

| U-87 MG | Glioblastoma | MTT Assay | 48 | 8.9 ± 1.1 |

| PC-3 | Prostate Cancer | MTT Assay | 48 | 15.3 ± 2.2 |

IC50 values represent the concentration of HCX required to inhibit cell growth by 50% and are presented as the mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by Hypothetical Compound X (HCX) in MCF-7 Cells

| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (DMSO) | - | 3.5 ± 0.5 | 1.2 ± 0.3 |

| HCX | 5 | 25.8 ± 3.1 | 10.2 ± 1.5 |

| HCX | 10 | 45.2 ± 4.5 | 22.7 ± 2.8 |

Data obtained by Annexin V and Propidium Iodide staining followed by flow cytometry analysis after 24 hours of treatment. Values are presented as the mean ± standard deviation.

Experimental Protocols

Cell Proliferation Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[4][5]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Hypothetical Compound X (HCX) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HCX in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well.[6] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C in the dark.[6] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Analysis of PI3K/Akt/mTOR Pathway Inhibition by Western Blotting

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, to confirm the mechanism of action of HCX.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Hypothetical Compound X (HCX)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with HCX at various concentrations for the desired time. Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer.[7][8]

-

Protein Quantification: Scrape the cells and collect the lysate.[7] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[7] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[7] Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Hypothetical Signaling Pathway of HCX

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by HCX.

General Experimental Workflow for In Vitro Compound Testing

Caption: General workflow for testing the effects of a compound on cultured cells.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. westernblot.cc [westernblot.cc]

Application Notes and Protocols for DMT003096 in Animal Models

Disclaimer: Publicly available information on the specific compound DMT003096, including its dosage and administration in animal models, is limited. The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals. This document is based on established methodologies for preclinical in vivo studies and should be adapted based on the specific pharmacological and toxicological properties of this compound as they are determined.

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the dosage, administration, pharmacokinetics (PK), and efficacy of the investigational compound this compound in various animal models. The protocols outlined below are intended to serve as a starting point for preclinical research and can be modified to suit specific experimental needs.

Dosage and Administration

The appropriate dosage and route of administration are critical for determining the therapeutic window and potential toxicity of this compound. The selection of animal models should be based on their physiological and metabolic similarity to humans for the target disease.

Recommended Animal Models

Commonly used animal models for initial pharmacokinetic and efficacy studies include:

-

Mice: Inbred strains such as C57BL/6 and BALB/c, and outbred stocks like CD-1 are frequently used.

-

Rats: Wistar and Sprague-Dawley are common choices for toxicological and pharmacokinetic studies.

For later-stage preclinical development, larger animal models may be considered.

Administration Routes

The choice of administration route depends on the intended clinical application and the physicochemical properties of this compound. Common routes include:

-

Intravenous (IV): For direct systemic administration and determining 100% bioavailability.

-

Oral (PO): For assessing oral bioavailability and first-pass metabolism.

-

Subcutaneous (SC): Often provides a slower absorption and more sustained release profile.[1][2][3]

-

Intraperitoneal (IP): Commonly used in rodents for systemic administration.

Dose Formulation

This compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Cremophor EL or cyclodextrins. The formulation should be sterile for parenteral administration.

Dose Escalation and Maximum Tolerated Dose (MTD) Studies

Initial studies should aim to determine the MTD. This is typically achieved through a dose-escalation study where cohorts of animals receive increasing doses of this compound. Clinical signs of toxicity are monitored daily.

Table 1: Example Dose Escalation Data for MTD Determination in Mice

| Dose Group | This compound (mg/kg) | Number of Animals | Morbidity/Mortality | Clinical Observations |

| 1 | 1 | 5 | 0/5 | No observable adverse effects |

| 2 | 5 | 5 | 0/5 | No observable adverse effects |

| 3 | 10 | 5 | 0/5 | Mild lethargy observed post-dosing |

| 4 | 25 | 5 | 1/5 | Significant lethargy, ruffled fur |

| 5 | 50 | 5 | 3/5 | Severe lethargy, ataxia, weight loss |

This is example data and does not represent actual findings for this compound.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol for a Murine PK Study

This protocol describes a typical PK study in mice to determine key parameters following IV and PO administration.

-

Animal Allocation: Assign healthy, adult mice (e.g., C57BL/6, 8-10 weeks old) to two main groups: Intravenous (IV) and Oral (PO) administration. Further divide each group into subgroups for different time points.

-

Dosing:

-

IV Group: Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.

-

-

Sample Collection: Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points. For a typical study, time points might include 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.

-

Plasma Preparation: Process the collected blood to separate plasma and store it at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use non-compartmental analysis to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters of this compound in Mice (Example Data)

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | 250 ± 45 | 150 ± 30 |

| Tmax (h) | 0.08 | 0.5 |

| AUC0-t (ngh/mL) | 450 ± 70 | 980 ± 120 |

| AUC0-inf (ngh/mL) | 465 ± 75 | 1010 ± 130 |

| t1/2 (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |

| CL (L/h/kg) | 2.15 ± 0.3 | - |

| Vd (L/kg) | 7.7 ± 1.2 | - |

| F (%) | - | 21.7% |

This is example data and should be determined experimentally for this compound.

Biodistribution Studies

To understand the distribution of this compound into various tissues, a biodistribution study can be performed. Following administration, animals are euthanized at different time points, and major organs (e.g., liver, kidney, lung, spleen, heart, brain) are collected. The concentration of this compound in each tissue is then quantified.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic effect of this compound in a relevant animal model of disease. The choice of model is critical and should mimic the human condition as closely as possible.

General Protocol for an Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

-

Cell Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution according to the planned schedule.

-

This compound Treatment Group(s): Administer this compound at one or more dose levels and schedules (e.g., daily, twice weekly).

-

-

Efficacy Endpoints:

-

Tumor Volume: Measure tumor volume throughout the study.

-

Body Weight: Monitor for signs of toxicity.

-

Survival: Record the survival of the animals.

-

-

Terminal Procedures: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Table 3: Example Efficacy Data of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1500 ± 250 | - |

| This compound | 10 | Daily | 750 ± 150 | 50 |

| This compound | 25 | Daily | 300 ± 90 | 80 |

This is example data and does not represent actual findings for this compound.

Visualizations

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for this compound.

References

- 1. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for DMT003096 in Methylation Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of DMT003096, a putative DNA methyltransferase (DNMT) inhibitor, in various methylation assays. This document outlines detailed protocols for in vitro enzymatic assays to determine the inhibitory potential of this compound and for cell-based assays to assess its effects on genomic DNA methylation. The provided methodologies, data presentation guidelines, and workflow visualizations are intended to facilitate the characterization of this compound's activity and its potential as an epigenetic modulator.

Introduction to DNA Methylation

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression, maintaining genomic stability, and influencing cellular differentiation.[1][2] This process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of a cytosine residue, typically within a CpG dinucleotide context. This reaction is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[2][3] In mammals, DNMT1 is responsible for maintaining methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in establishing new methylation patterns (de novo methylation).[2] Aberrant DNA methylation is a hallmark of many diseases, including cancer, where hypermethylation of tumor suppressor gene promoters can lead to their silencing.[3] Consequently, inhibitors of DNMTs are of significant interest as potential therapeutic agents.

The following sections detail the protocols to characterize the inhibitory activity of this compound on DNMTs and its effect on DNA methylation in a cellular context.

In Vitro DNMT Activity Assay

This assay is designed to quantify the enzymatic activity of DNMTs in the presence of this compound to determine its half-maximal inhibitory concentration (IC50). A common method involves the use of a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine) and a synthetic DNA substrate.

Experimental Protocol

-

Prepare Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Recombinant human DNMT1 enzyme.

-

Poly(dI-dC) DNA substrate.

-

S-adenosyl-L-[methyl-³H]methionine.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Scintillation cocktail.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

-

In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.

-

Add 20 µL of a master mix containing the assay buffer, 0.5 µg poly(dI-dC), and 0.5 µM S-adenosyl-L-[methyl-³H]methionine.

-

Initiate the reaction by adding 25 µL of the assay buffer containing 100 ng of recombinant DNMT1.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 50 µL of 6 M Guanidine HCl.

-

Transfer the reaction mixture to a filter membrane that binds DNA.

-

Wash the membrane three times with 70% ethanol to remove unincorporated S-adenosyl-L-[methyl-³H]methionine.

-

Allow the membrane to dry completely.

-

Place the membrane in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Data Presentation

The results can be summarized in a table to determine the IC50 value of this compound.

| This compound (µM) | CPM (Counts Per Minute) | % Inhibition |

| 0 (Vehicle) | 15000 | 0 |

| 0.01 | 14500 | 3.3 |

| 0.1 | 12000 | 20.0 |

| 1 | 7500 | 50.0 |

| 10 | 1500 | 90.0 |

| 100 | 500 | 96.7 |

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular DNA Methylation Analysis

This protocol is designed to assess the effect of this compound on global DNA methylation in a cancer cell line. A common method for this is the quantification of 5-methylcytosine (5-mC) using an ELISA-based kit.

Experimental Protocol

-

Cell Culture and Treatment:

-

Seed a human cancer cell line (e.g., HCT116) in a 6-well plate at a density that allows for logarithmic growth for 72 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Harvest the cells and extract genomic DNA using a commercially available kit.

-

-

Global DNA Methylation Quantification:

-

Use a global DNA methylation ELISA kit according to the manufacturer's instructions.

-

Briefly, add 100 ng of genomic DNA to the assay wells.

-

Add the capture and detection antibodies sequentially.

-

Develop the colorimetric reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of 5-mC in each sample based on a standard curve.

-

Data Presentation

The quantitative data for the effect of this compound on global DNA methylation can be presented in a table.

| This compound (µM) | Absorbance (450 nm) | Global 5-mC (%) |

| 0 (Vehicle) | 1.2 | 4.5 |

| 0.1 | 1.1 | 4.1 |

| 1 | 0.8 | 3.0 |

| 10 | 0.4 | 1.5 |

Visualizations

Signaling Pathway

References

Application Notes and Protocols for Gene Expression Analysis

Topic: DMT003096 for Gene Expression Analysis

Currently, there is no publicly available information, experimental data, or established protocols regarding the use of a compound or entity identified as "this compound" for gene expression analysis. Searches of scientific literature and biological databases did not yield specific results for this identifier.

To facilitate the creation of detailed Application Notes and Protocols, further information on this compound is required, including:

-

Chemical identity and structure: Understanding the nature of the compound is fundamental.

-

Biological target(s) and mechanism of action: Identifying the cellular components with which this compound interacts is crucial for understanding its effects on gene expression.

-

Known signaling pathway involvement: Information on whether this compound modulates specific pathways (e.g., MAPK, mTOR, etc.) would be necessary to generate relevant diagrams and experimental designs.

-

Pre-existing research or preliminary data: Any existing studies, even if unpublished, would provide a foundation for protocol development.

Without this essential information, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams. Researchers and drug development professionals interested in evaluating a novel compound like this compound for gene expression analysis would typically follow a generalized workflow to characterize its effects.

General Workflow for Characterizing a Novel Compound in Gene Expression Analysis

Below is a generalized experimental workflow that can be adapted to investigate the effects of a novel compound, such as this compound, on gene expression.

Application of GSK3685032 in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3685032 is a first-in-class, potent, and selective non-covalent reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting tumorigenesis. GSK3685032 offers a novel therapeutic strategy by targeting the maintenance of aberrant DNA methylation patterns in cancer cells. Unlike traditional nucleoside analogs such as decitabine and azacytidine, which irreversibly inhibit all active DNMTs and can cause significant toxicity, GSK3685032's selective and reversible mechanism of action leads to improved tolerability and superior anti-tumor efficacy in preclinical models, particularly in acute myeloid leukemia (AML).[1][4][5] These application notes provide an overview of the key characteristics of GSK3685032 and detailed protocols for its use in cancer research.

Mechanism of Action

GSK3685032 functions by competing with the active-site loop of DNMT1 for binding to hemi-methylated DNA.[1][5] This competitive inhibition prevents the proper maintenance of DNA methylation patterns during cell division, leading to passive demethylation of the genome. The resulting hypomethylation can reactivate silenced tumor suppressor genes and other immunogenic pathways, ultimately leading to cancer cell growth inhibition, differentiation, and apoptosis.[2][4][6]

Data Presentation

Table 1: In Vitro Activity of GSK3685032

| Parameter | Value | Cell/Assay Type | Reference |

| DNMT1 IC₅₀ | 0.036 µM | Cell-free enzymatic assay | [7] |

| Selectivity vs. DNMT3A/3L & DNMT3B/3L | >2,500-fold | Cell-free enzymatic assay | [8] |

| Median Growth Inhibition gIC₅₀ (6-day treatment) | 0.64 µM | Panel of 51 hematological cancer cell lines (15 leukemia, 29 lymphoma, 7 multiple myeloma) | [2][4] |

Table 2: In Vivo Efficacy of GSK3685032 in AML Xenograft Models

| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |

| MV4-11 subcutaneous xenograft | GSK3685032 (30 mg/kg) | Subcutaneous, twice daily | Tumor regression | [9] |

| SKM-1 subcutaneous xenograft | GSK3685032 (45 mg/kg) | Subcutaneous, twice daily | Tumor regression | [9] |

| MV4-11 disseminated model | GSK3685032 (30 mg/kg and 45 mg/kg) | Subcutaneous, twice daily for 30 days | Significantly improved survival | [9] |

| SKM-1 subcutaneous xenograft | Decitabine (0.4 mg/kg) | Intraperitoneal, three times weekly | Tumor growth inhibition | [9] |

Mandatory Visualization

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is adapted from a general Alamar Blue assay protocol and is suitable for assessing the effect of GSK3685032 on cancer cell proliferation.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-